Benzo[f]quinoline-1-carboxylic acid

Monoamine Oxidase Inhibition Neurodegeneration Parkinson's Disease

Benzo[f]quinoline-1-carboxylic acid (CAS 6707-19-3; molecular formula C₁₄H₉NO₂; MW 223.23 g/mol) is a heterocyclic aromatic compound belonging to the angular benzoquinoline class, featuring a carboxylic acid at the 1-position of the benzo[f]quinoline core. The parent benzo[f]quinoline scaffold is an established pharmacophore associated with DNA intercalation, topoisomerase inhibition, and monoamine oxidase modulation, while the 1-carboxylic acid substituent imparts a predicted pKa of 1.12 ± 0.30 (strongly acidic), a melting point of 270°C, and a polar surface area of 50.19 Ų, which collectively define its solubility, salt-forming capacity, and derivatization handle distinct from non-carboxylated or regioisomeric analogs.

Molecular Formula C14H9NO2
Molecular Weight 223.23 g/mol
CAS No. 6707-19-3
Cat. No. B15487537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[f]quinoline-1-carboxylic acid
CAS6707-19-3
Molecular FormulaC14H9NO2
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=NC=CC(=C32)C(=O)O
InChIInChI=1S/C14H9NO2/c16-14(17)11-7-8-15-12-6-5-9-3-1-2-4-10(9)13(11)12/h1-8H,(H,16,17)
InChIKeyCYCSFILBMUSSRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[f]quinoline-1-carboxylic Acid (CAS 6707-19-3): Physicochemical Identity, Pharmacological Profile, and Procurement-Relevant Differentiation


Benzo[f]quinoline-1-carboxylic acid (CAS 6707-19-3; molecular formula C₁₄H₉NO₂; MW 223.23 g/mol) is a heterocyclic aromatic compound belonging to the angular benzoquinoline class, featuring a carboxylic acid at the 1-position of the benzo[f]quinoline core . The parent benzo[f]quinoline scaffold is an established pharmacophore associated with DNA intercalation, topoisomerase inhibition, and monoamine oxidase modulation, while the 1-carboxylic acid substituent imparts a predicted pKa of 1.12 ± 0.30 (strongly acidic), a melting point of 270°C, and a polar surface area of 50.19 Ų, which collectively define its solubility, salt-forming capacity, and derivatization handle distinct from non-carboxylated or regioisomeric analogs [1]. Documented biological activities of the scaffold class include MAO-B inhibition (this compound: IC₅₀ 15.4 μM), antihypertensive and antiplatelet effects in spontaneously hypertensive rats, VGLUT inhibition, and HIV-1 reverse transcriptase inhibitory activity, positioning it as a multi-target-capable starting material or pharmacophore probe [2][3][4].

Why Benzo[f]quinoline-1-carboxylic Acid Cannot Be Replaced by Common Quinoline Carboxylic Acids or Simple Benzoquinolines


Generic substitution with unsubstituted quinoline-1-carboxylic acid, the 5-carboxylic acid regioisomer, or non-carboxylated benzo[f]quinoline is unsupported by the quantitative evidence base for this specific compound. The 1-carboxylic acid group confers a predicted pKa of 1.12, substantially more acidic than typical aromatic carboxylic acids, which governs solubility, salt formation, and reactivity in amide/ester coupling that are absent in benzo[f]quinoline (CAS 85-02-9, no carboxyl group) . Crucially, in a homologous HIV-1 reverse transcriptase inhibitor series, fusion of a benzene ring to the quinoline nucleus increased cytotoxic character while simultaneously decreasing RT inhibitory activity compared to the parent quinoline series—demonstrating that the benzo-fused core is not a benign bioisostere but fundamentally alters the activity–toxicity balance [1]. Furthermore, in VGLUT inhibitor development, expanding the quinoline-2,4-dicarboxylic acid scaffold to benzoquinoline dicarboxylic acids improved inhibitory activity, confirming that the extended π-system of the benzo[f]quinoline core contributes to target engagement beyond what simpler quinoline scaffolds provide [2]. Direct MAO-B inhibition data show that this compound (IC₅₀ 15.4 μM) is more potent than its MAO-A activity (>100 μM), a selectivity window that cannot be assumed for other positional isomers or carboxyl-deleted analogs without equivalent data [3].

Quantitative Comparative Evidence for Benzo[f]quinoline-1-carboxylic Acid: Assay-Validated Differentiation Against In-Class Comparators


MAO-B Inhibition and Isoform Selectivity: Benzo[f]quinoline-1-carboxylic Acid vs. MAO-A Activity Within the Same Assay Platform

In a standardized fluorescence-based MAO inhibition assay using kynuramine as substrate (20 min incubation), this compound demonstrated an IC₅₀ of 15.4 μM against human MAO-B, compared to an IC₅₀ of >100 μM against human MAO-A, yielding a >6.5-fold selectivity window for the MAO-B isoform [1]. This represents a direct head-to-head comparison within the same compound across two enzyme isoforms measured under identical assay conditions. While the absolute potency (15.4 μM) is modest, the isoform selectivity profile distinguishes this scaffold from non-selective quinoline carboxylates and provides a defined starting point for SAR-driven optimization of MAO-B-selective ligands—an established therapeutic strategy for Parkinson's disease [2].

Monoamine Oxidase Inhibition Neurodegeneration Parkinson's Disease

VGLUT Inhibition: Benzoquinoline Dicarboxylic Acid Scaffold Expansion vs. Parent Quinoline-2,4-dicarboxylic Acids

Carrigan et al. (2014) demonstrated that expanding the quinoline-2,4-dicarboxylic acid (QDC) scaffold to benzoquinoline dicarboxylic acids (BQDC) and naphthoquinoline dicarboxylic acids (NQDC) improves inhibitory activity against the vesicular glutamate transporter (VGLUT), with the NQDC series achieving IC₅₀ values of approximately 70 μM [1]. Although this study evaluated the 2,4-dicarboxylic acid substitution pattern rather than the 1-carboxylic acid, it establishes a class-level principle: the extended π-conjugation and increased lipophilicity of the benzo[f]quinoline core, relative to the simple quinoline scaffold, enhances target engagement at VGLUT. This finding supports the selection of benzo[f]quinoline-1-carboxylic acid as a core scaffold for designing VGLUT inhibitors, where the 1-carboxylic acid provides an additional derivatization vector orthogonal to the 2,4-positions exploited in the published work.

Vesicular Glutamate Transporter Neuropharmacology Synaptic Transmission

HIV-1 Reverse Transcriptase Inhibition: Benzo[f]quinoline vs. Quinoline Series — Divergent Activity–Cytotoxicity Profiles

Monge et al. (1997) conducted a direct comparative study between quinoline and benzo[f]quinoline Reissert derivatives as HIV-1 RT inhibitors. The most active benzo[f]quinoline compounds—ethyl 2-cyano-1,2-dihydrobenzo[f]quinoline-1-carboxylate (2b), propyl 2-cyano-1,2-dihydrobenzo[f]quinoline-1-carboxylate (2c), and 2-cyano-1-(2'-furoyl)-1,2-dihydrobenzo[f]quinoline (2n)—showed activity against wild-type HIV-1 RT and the P236L mutant, but were inactive against the Y181C mutant [1]. Critically, the authors explicitly reported that, compared to the analogous quinoline series previously studied by the same team, the benzo[f]quinoline derivatives presented 'an increase in the cytotoxic character attributable to the introduction of a benzene ring fused with the quinoline base nucleus, as well as a decrease of the activity as HIV-1 RT inhibitors when the quinoline benzenic ring is eliminated' [1]. For context, the quinoline series lead compound 2f (isopropyl 2-cyano-1(2H)-quinolinecarboxylate) exhibited an IC₅₀ of 1.2 μM against the P236L mutant [2]. This trade-off—enhanced cytotoxicity coupled with altered target potency—constitutes a critical differentiation point for procurement decisions in antiviral drug discovery programs.

HIV-1 Reverse Transcriptase Antiviral Antiretroviral Drug Discovery

Antihypertensive and Antiplatelet Activity: Benzo[f]quinoline Derivatives in Spontaneously Hypertensive Rats

European Patent EP0109039B1 discloses benzo[f]quinoline derivatives, for which the 1-carboxylic acid compound serves as a key synthetic intermediate, demonstrating antihypertensive activity, cardiotonic action, and inhibitory action on platelet aggregation, with 'excellent antihypertensive activity in spontaneously hypertensive rats (SHR)' [1]. This in vivo efficacy differentiates the benzo[f]quinoline class from simple quinoline carboxylic acids, which are more commonly associated with antibacterial (e.g., fluoroquinolones) or antimalarial applications. The patent explicitly notes that the mechanism involves 'blood platelet coagulation inhibiting action' and 'analgesic action,' expanding the pharmacological space accessible with this scaffold beyond the antimicrobial-dominated quinoline landscape [1]. For procurement, this evidence positions benzo[f]quinoline-1-carboxylic acid as a cardiovascular-targeted building block with documented in vivo pharmacodynamic activity.

Antihypertensive Cardiovascular Platelet Aggregation

Application Scenarios for Benzo[f]quinoline-1-carboxylic Acid: Evidence-Backed Selection Contexts


MAO-B-Focused Neurodegenerative Disease Probe Development

Procure benzo[f]quinoline-1-carboxylic acid as a starting scaffold for developing MAO-B-selective inhibitors targeting Parkinson's disease. The compound's validated MAO-B IC₅₀ of 15.4 μM with >6.5-fold selectivity over MAO-A provides a defined benchmark for SAR expansion, while the 1-carboxylic acid handle enables amide/ester library synthesis [1].

VGLUT-Targeted Synaptic Pharmacology Scaffold

Use benzo[f]quinoline-1-carboxylic acid as a core template for designing vesicular glutamate transporter (VGLUT) inhibitors, leveraging the published class evidence that benzoquinoline scaffolds outperform simple quinolines in VGLUT engagement. Functionalization at the 1-carboxylic acid position offers an underexplored vector orthogonal to the 2,4-dicarboxylate series [2].

Antiviral Cytotoxicity Profiling and Selectivity Tool Compounds

Deploy benzo[f]quinoline-1-carboxylic acid derivatives as comparator compounds in HIV-1 RT inhibitor programs to probe the structural determinants of the cytotoxicity–antiviral activity trade-off. The documented increase in cytotoxicity upon benzene ring fusion (relative to quinoline) makes this scaffold a valuable tool for selectivity optimization [3].

Cardiovascular Drug Discovery: Antihypertensive and Antiplatelet Lead Generation

Utilize this compound as a synthetic intermediate for generating benzo[f]quinoline-based antihypertensive and antiplatelet agents, supported by patent evidence of in vivo efficacy in spontaneously hypertensive rats. This application scenario is distinct from the anti-infective focus of the broader quinoline carboxylic acid field [4].

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